3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline
Description
This compound features a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group, at position 6 with a methoxy group, and at position 4 with a morpholin-4-yl moiety.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-26-15-4-7-18-17(12-15)20(23-8-10-27-11-9-23)19(13-22-18)28(24,25)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWMXVHBBWKQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as triethylamine.
Incorporation of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, triethylamine.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide and sulfonothioester derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Morpholinyl vs. Piperazinyl Substitutions: Chloroquine’s piperazine ring is critical for antimalarial activity, but morpholine derivatives (e.g., compound 90 in ) showed reduced receptor affinity, emphasizing positional sensitivity. The target compound’s morpholin-4-yl at position 4 may avoid this issue due to distinct spatial placement.
- Solubility and logP: Morpholine’s oxygen and the sulfonyl group may increase hydrophilicity compared to analogs with alkyl or aryl substituents (e.g., 3-CH₃ in ).
Computational and Experimental Insights
- Drug-Likeness Predictions: highlights computational modeling for pharmacokinetics in similar compounds, suggesting the target compound’s sulfonyl group could improve metabolic stability .
- Structural Flexibility: The propyl-linked morpholine in offers conformational flexibility, whereas the target compound’s direct morpholin-4-yl substitution may restrict rotational freedom, affecting target engagement.
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups
- Chlorobenzenesulfonyl Group : Enhances the compound's reactivity and potential for enzyme inhibition.
- Methoxy Group : Contributes to the lipophilicity and biological activity.
- Morpholine Ring : Imparts unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various enzymes and proteins that are crucial for cellular processes, particularly in cancer and microbial systems .
Enzyme Inhibition
- Enzyme Targets : The compound has shown potential in inhibiting enzymes associated with cancer proliferation and microbial resistance.
- Pathways Affected : It disrupts signaling pathways critical for cell survival and replication, especially in tumor cells.
Anticancer Activity
The compound has been studied for its anticancer properties, particularly against various cancer cell lines. For instance, it demonstrated significant cytotoxicity in vitro against several tumor types, indicating its potential as an anticancer agent .
Antimicrobial Properties
Research highlights that this compound exhibits moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . Its mechanism likely involves disrupting bacterial cell wall synthesis or function.
Case Studies
- Anticancer Efficacy : A study reported that this compound inhibited the growth of colon cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : In another study, a series of derivatives were tested for antibacterial activity, with several showing significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
Summary of Biological Activity
A comprehensive review of the literature reveals the following key findings regarding the biological activities of this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against S. typhi | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Pharmacological Implications
The pharmacological profile suggests that this compound could serve as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases. Further optimization of its structure could enhance its efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
